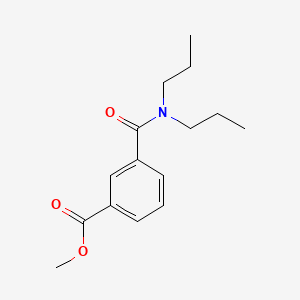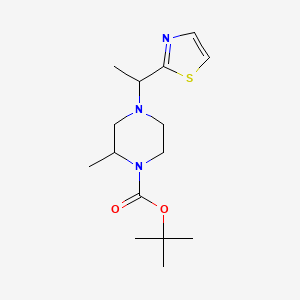
tert-Butyl 2-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate
Overview
Description
Tert-Butyl 2-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate, also known as TBOA, is a compound that has gained significant attention in the scientific community due to its potential applications in neuroscience research. TBOA is a selective blocker of excitatory amino acid transporters (EAATs), which are responsible for the reuptake of glutamate, a neurotransmitter involved in various physiological processes.
Scientific Research Applications
Synthesis and Characterization
tert-Butyl 2-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate, a piperazine derivative, has been explored in various studies for its synthesis and structural characterization. For instance, a study detailed the crystal structure of a related piperazine compound, emphasizing its sterically congested nature and the presence of a pharmacologically useful core due to the second nitrogen atom on the N-tert-butyl piperazine substructure (Gumireddy et al., 2021). Another research focused on synthesizing a tert-butyl piperazine derivative, highlighting its importance as an intermediate for biologically active benzimidazole compounds (Liu Ya-hu, 2010).
Molecular Structure and Biological Evaluation
Further studies have delved into the synthesis, characterization, and biological evaluation of piperazine derivatives. For example, one study synthesized tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate and assessed its antibacterial and anthelmintic activities, finding moderate anthelmintic activity (Sanjeevarayappa et al., 2015). Another investigation synthesized derivatives of N-Boc piperazine and evaluated their antibacterial and antifungal activities, which were found to be moderately active (Kulkarni et al., 2016).
Antagonist Properties and Antitumor Activity
Further research has explored the antagonist properties of novel piperazine ligands, such as (+)-WAY 100 135 and SDZ 216-525, at 5-HT1A receptors in the rat brain, demonstrating their potential in pharmacological applications (Lanfumey et al., 1993). Additionally, novel N-(5-benzyl-4-(tert-butyl) thiazol-2-yl)-2-(piperazin-1-yl)acetamides have been synthesized and showed potent antiproliferative activity against cancer cell lines, with one compound inducing cell apoptosis and causing G1-phase arrest (Wu et al., 2017).
properties
IUPAC Name |
tert-butyl 2-methyl-4-[1-(1,3-thiazol-2-yl)ethyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25N3O2S/c1-11-10-17(12(2)13-16-6-9-21-13)7-8-18(11)14(19)20-15(3,4)5/h6,9,11-12H,7-8,10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOVXPZSYUAWFCT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1C(=O)OC(C)(C)C)C(C)C2=NC=CS2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801123720 | |
| Record name | 1-Piperazinecarboxylic acid, 2-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-Butyl 2-methyl-4-(1-(thiazol-2-yl)ethyl)piperazine-1-carboxylate | |
CAS RN |
1289385-40-5 | |
| Record name | 1-Piperazinecarboxylic acid, 2-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1289385-40-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Piperazinecarboxylic acid, 2-methyl-4-[1-(2-thiazolyl)ethyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801123720 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



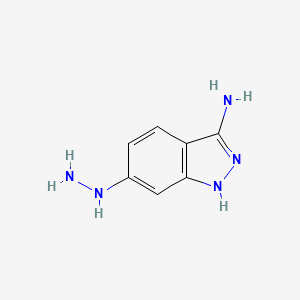
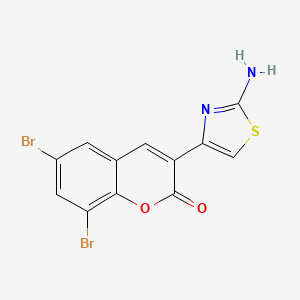
![2,4-Dichloro-7-phenyl-6,7-dihydro-5H-cyclopenta[D]pyrimidine](/img/structure/B3046670.png)
![Ethyl 6-bromo-[1,3]oxazolo[4,5-b]pyridine-2-carboxylate](/img/structure/B3046671.png)


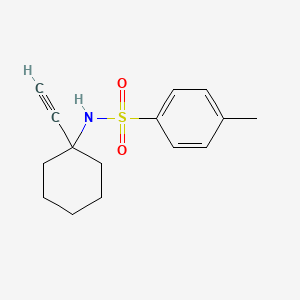
![7-Oxa-4-azaspiro[2.5]octane](/img/structure/B3046675.png)
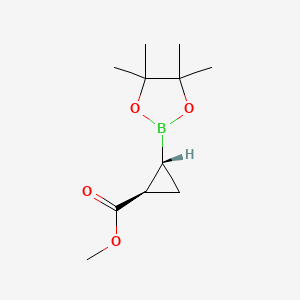
![1-([2,2'-Bipyridin]-6-yl)ethanone](/img/structure/B3046678.png)
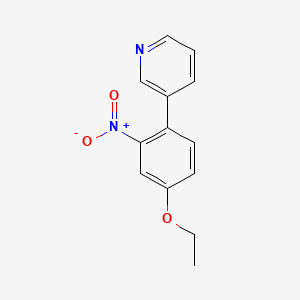
![7-Methyl-3,7,11-triazaspiro[5.6]dodecan-12-one](/img/structure/B3046681.png)

